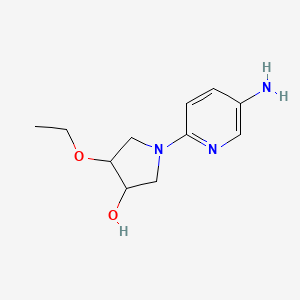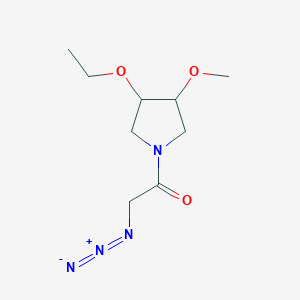
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is an organic compound that has garnered interest in various fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a versatile core structure found in many biologically active molecules, making it valuable in medicinal chemistry, agricultural chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine generally involves multiple steps:
Formation of the Pyrazole Ring: : This can be achieved by the reaction of hydrazine with ethyl trifluoroacetate, leading to the formation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole.
Introduction of the Ethan-1-amine Group: : Subsequent alkylation of the pyrazole with 2-bromoethanamine or a similar reagent introduces the ethan-1-amine moiety.
Typical reaction conditions involve refluxing in suitable solvents (like ethanol or acetonitrile) and the use of catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial context, the process might involve:
Continuous-flow reactions: : These allow for better control over reaction parameters and scalability.
Catalysts and solvents recycling: : Techniques to minimize waste and maximize yield, employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine can undergo oxidation reactions, potentially forming corresponding amides or nitriles.
Reduction: : This compound can also participate in reduction reactions, often aimed at modifying its functional groups for further derivatization.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially on the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or permanganate.
Reducing agents: : Including lithium aluminum hydride and hydrogen gas with metal catalysts.
Substitution conditions: : Typically involve the use of strong bases or acids and various catalysts to facilitate the reaction.
Major Products
The major products depend on the specific reactions, but include derivatives like:
Amides and nitriles from oxidation.
Modified pyrazole derivatives from substitution reactions.
Amine derivatives from reduction processes.
Scientific Research Applications
2-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine has extensive applications:
Chemistry: : As a precursor in the synthesis of more complex organic molecules.
Biology: : Potential use in the development of enzyme inhibitors or receptor modulators due to its structural similarity to known bioactive compounds.
Medicine: : Exploration as a candidate for drug development, particularly in anti-inflammatory or anti-cancer research.
Industry: : Utility in material science for the synthesis of polymers or as an intermediate in the production of agrochemicals.
Mechanism of Action
The compound's effects are primarily exerted through interactions with biological targets, such as enzymes or receptors:
Molecular Targets: : May include various kinases, enzymes, or receptors involved in disease pathways.
Pathways: : It could modulate signaling pathways, inhibit enzyme activity, or bind to receptors, altering their activity.
Comparison with Similar Compounds
Unique Attributes
Trifluoromethyl Group: : This group imparts high electronegativity, influencing the compound’s reactivity and stability.
Pyrazole Ring: : A common moiety in bioactive molecules, offering a scaffold for further modification.
Similar Compounds
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole: : Lacks the ethan-1-amine group, making it less versatile.
2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine: : Different alkyl substitution on the pyrazole ring, possibly altering biological activity.
5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide: : Contains a carboxamide group, giving it different reactivity and application potential.
Through these comparisons, 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine stands out for its unique combination of functional groups, offering a balance of reactivity and stability that makes it highly valuable for diverse applications.
Properties
IUPAC Name |
2-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-2-14-6(3-4-12)5-7(13-14)8(9,10)11/h5H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCATWOSSRERKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Methoxy-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1491970.png)



